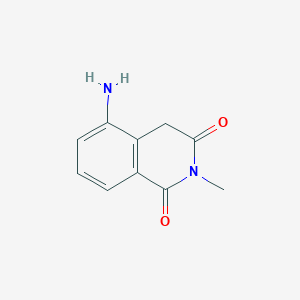
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea is a synthetic organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy-substituted pyrrolidine ring and an isopropyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea typically involves the reaction of 4-methoxypyrrolidine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methoxypyrrolidine+Isopropyl isocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis is a key factor in its industrial application.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxypyrrolidin-3-yl)-3-(propan-2-yl)urea.
Reduction: Formation of 1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isopropyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Hydroxypyrrolidin-3-yl)-3-(propan-2-yl)urea
- 1-(4-Methoxypyrrolidin-3-yl)-3-(methyl)urea
- 1-(4-Methoxypyrrolidin-3-yl)-3-(ethyl)urea
Uniqueness
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea is unique due to the presence of both the methoxy-substituted pyrrolidine ring and the isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H19N3O2 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
1-(4-methoxypyrrolidin-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O2/c1-6(2)11-9(13)12-7-4-10-5-8(7)14-3/h6-8,10H,4-5H2,1-3H3,(H2,11,12,13) |
Clé InChI |
KWWPJXNKQZRQTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NC1CNCC1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13240577.png)
![Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate](/img/structure/B13240591.png)

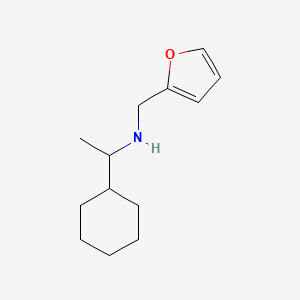
![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride](/img/structure/B13240602.png)


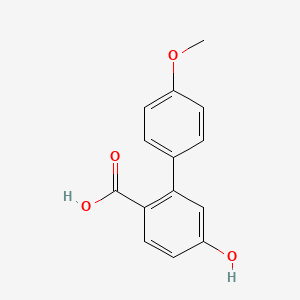
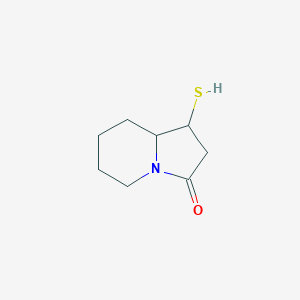
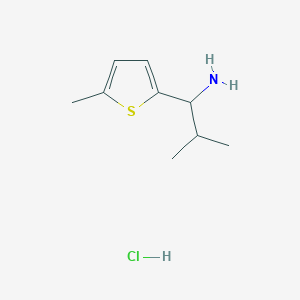
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13240639.png)
![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B13240646.png)
